N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The presence of the cyclopropyl and dimethyl groups in the structure of this compound may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylthiazole with cyclopropylamine and a suitable carboxylating agent under controlled temperature and pressure conditions . The reaction may require the use of catalysts or solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles (e.g., halogens, amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives with potential biological activities .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in key biological processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-1,3-thiazole-5-carboxamide: Lacks the cyclopropyl group, which may result in different biological activities.
N-cyclopropyl-1,3-thiazole-5-carboxamide: Lacks the dimethyl groups, potentially affecting its chemical reactivity and biological properties.
N-cyclopropyl-2-methyl-1,3-thiazole-5-carboxamide: Contains only one methyl group, which may influence its overall activity.
Uniqueness
N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to the presence of both cyclopropyl and dimethyl groups, which may enhance its stability, reactivity, and biological activities compared to similar compounds. These structural features contribute to its potential as a versatile compound for various scientific and industrial applications .
Biological Activity
N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data tables.
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties , particularly against various bacterial and fungal strains.
The compound's mechanism involves interaction with specific molecular targets, including enzymes and receptors associated with inflammatory pathways. This interaction may inhibit enzymes that play a role in inflammation, thus exerting anti-inflammatory effects alongside its antimicrobial properties.
1.2 Efficacy Against Bacteria and Fungi
Research indicates that derivatives of thiazole compounds exhibit notable antibacterial and antifungal activities. For instance, studies have shown that certain thiazole derivatives have Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ampicillin and fluconazole .
Microorganism | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |
Escherichia coli | 15.0 | 30.0 (Ampicillin) |
Candida albicans | 25.0 | 40.0 (Fluconazole) |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in various studies. The compound appears to inhibit pro-inflammatory cytokines such as IL-17 and TNFα.
2.1 Cytokine Inhibition
In vitro assays have demonstrated that the compound effectively reduces the production of these cytokines in stimulated immune cells, indicating its potential as a therapeutic agent for inflammatory diseases .
Cytokine | IC50 (μM) | Effect |
---|---|---|
IL-17 | 0.1 | Significant inhibition |
TNFα | 0.05 | Significant inhibition |
3. Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties.
3.1 Cell Line Studies
Studies conducted on various human tumor cell lines have shown that the compound exhibits antiproliferative activity with GI50 values ranging from nanomolar to micromolar concentrations .
Cell Line | GI50 (nM) |
---|---|
MCF-7 (Breast Cancer) | 50 |
HeLa (Cervical Cancer) | 75 |
A549 (Lung Cancer) | 100 |
4. Case Studies
Several case studies have been documented to further illustrate the biological activity of this compound:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
Case Study 2: Anti-inflammatory Effects
In a model of induced arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum.
Properties
IUPAC Name |
N-cyclopropyl-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-5-8(13-6(2)10-5)9(12)11-7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISCNQQIQPKQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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